molecular formula C12H16N2O3 B1404163 ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate CAS No. 871724-23-1

ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

Cat. No. B1404163
M. Wt: 236.27 g/mol
InChI Key: HKPGRHDKIAXGQB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate (EDTC) is an organic compound that has been extensively studied in recent years. It has a wide range of applications in scientific research, ranging from biochemical and physiological effects to synthesis methods and lab experiments. EDTC has been found to possess a number of advantages and limitations, and has the potential to be used in many future directions.

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized as a starting material for synthesizing ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6a]benzimidazol-4-carboxylates, a compound structurally related to the specified chemical, showcasing efficient, solvent-free preparation methods (Meziane et al., 1998). Another study involved the formation and reactions of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate, providing insights into the behavior and potential transformations of similar ethyl carboxylate compounds (Golding & Hall, 1975).

Biological Applications

A novel Hsp90 inhibitor, closely related to the chemical , was synthesized for potential therapeutic applications, showing good inhibition against Hsp90α, indicating its relevance in biological contexts (Wang Xiao-long, 2011). Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a structurally related compound, has been studied for its selective synthesis applications, further emphasizing the chemical's potential in creating biologically relevant molecules (Lebedˈ et al., 2012).

Novel Compound Synthesis

The creation of new compounds using ethyl carboxylates as starting materials or intermediates highlights the versatility and importance of these chemicals in synthetic chemistry. For example, ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate was synthesized, demonstrating the compound's role in forming new chemical entities (Idhayadhulla et al., 2010).

properties

IUPAC Name

ethyl 2,3-dimethyl-7-oxo-5,6-dihydro-4H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPGRHDKIAXGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C(=O)C1)N=C(N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 3
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate
Reactant of Route 4
ethyl 1,2-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-6-carboxylate

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